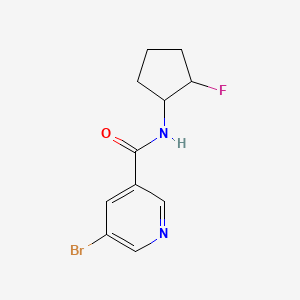

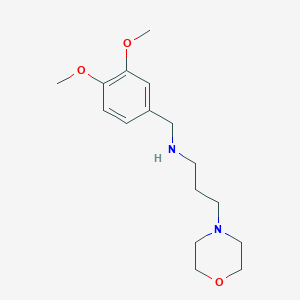

![molecular formula C7H7N3 B2616269 2-methyl-1H-imidazo[4,5-b]pyridine CAS No. 68175-07-5](/img/structure/B2616269.png)

2-methyl-1H-imidazo[4,5-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-methyl-1H-imidazo[4,5-b]pyridine is a compound that belongs to the imidazopyridine class . Imidazopyridines are known to play a crucial role in numerous disease conditions. They have been found to have various bioactivities, such as GABA A receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and NSAIDs .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been achieved through various methods. A photocatalytic approach has been developed for the synthesis of imidazo[4,5-b]pyridines with simple reaction steps and good yields . In addition, new preparative methods for the synthesis of imidazopyridines using various catalysts have been described .Molecular Structure Analysis

The molecular structure of this compound has been determined using density functional theory (DFT) at the B3LYP/6-31G (d,p) level . The structure of this compound, like other imidazopyridines, comprises an imidazole ring fused with a pyridine moiety .Chemical Reactions Analysis

The chemical reactions involving this compound are dependent on the substituents of both reactants, independent of the catalyst used . The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Medicinal Applications

2-methyl-1H-imidazo[4,5-b]pyridine and its derivatives have been extensively studied for their potential in medicinal chemistry. The compound has been used as a base for synthesizing various derivatives with suspected antituberculotic activity. For instance, 2-Hydroxymethyl-1-methyl-1H-imidazo[4,5-b]pyridine was obtained and its oxidation was carried out to produce 1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and its derivatives. These compounds showed promising results in tests for antituberculotic activity (Bukowski & Janowiec, 1996).

Structural and Spectroscopic Analysis

Detailed structural and spectroscopic analyses of various methyl derivatives of imidazo[4,5-b]pyridine have been conducted. A study used density functional theory to determine the molecular structure and vibrational energy levels of these compounds. This research included the analysis of 1H-imidazo[4,5-b]pyridine and its methyl derivatives, providing valuable insights into their molecular properties (Lorenc et al., 2008).

Tuberculostatic Activity and Synthesis of Derivatives

Further studies have explored the reactions of this compound with various compounds to synthesize new derivatives. These derivatives were also tested for their tuberculostatic activity, showing the compound's potential in the development of new therapeutic agents (Bukowski et al., 2012).

Potential in Anticancer Research

The compound has also been investigated for its potential as an anticancer agent. Studies on imidazo[4,5-b]pyridine derivatives, specifically focused on their synthesis and evaluation as potential anticancer agents, have highlighted the significance of the imidazo[4,5-b]pyridine nucleus in medicinal chemistry (Temple et al., 1987).

Eco-Friendly Synthesis

There has been a focus on developing eco-friendly and facile synthesis methods for 2-substituted-1H-imidazo[4,5-b]pyridine derivatives. These methods emphasize environmental sustainability and economic efficiency, enhancing the accessibility and practicality of synthesizing these compounds for research and potential therapeutic applications (Kale et al., 2009).

Wirkmechanismus

Target of Action

Imidazo[4,5-b]pyridine derivatives have been known to interact with various targets, including gaba a receptors, proton pump inhibitors, aromatase inhibitors, and nsaids .

Mode of Action

It is known that imidazo[4,5-b]pyridine derivatives can influence many cellular pathways necessary for the proper functioning of cells .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives have been known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

The application of imidazo[4,5-b]pyridine derivatives has been known to improve selectivity, pharmacokinetics, metabolic stability and reduce different side effects, including toxicity .

Result of Action

Imidazo[4,5-b]pyridine derivatives have been known to exhibit various biological activities, including analgesic, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities .

Action Environment

The synthesis of imidazo[4,5-b]pyridine derivatives has been known to rely on various environmental factors, such as the presence of certain compounds and reaction conditions .

Eigenschaften

IUPAC Name |

2-methyl-1H-imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-9-6-3-2-4-8-7(6)10-5/h2-4H,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZESPVBONPPRAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902774 |

Source

|

| Record name | NoName_3328 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

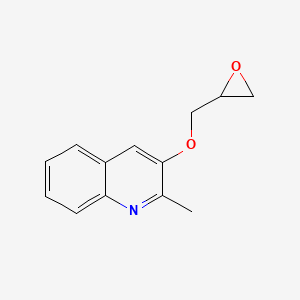

![7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2616190.png)

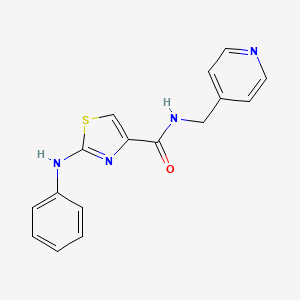

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(3-phenylpropyl)acetamide](/img/structure/B2616194.png)

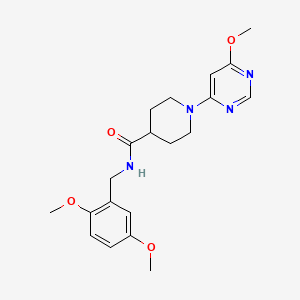

![1-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2616195.png)

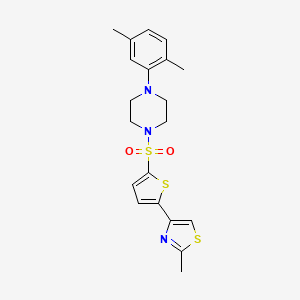

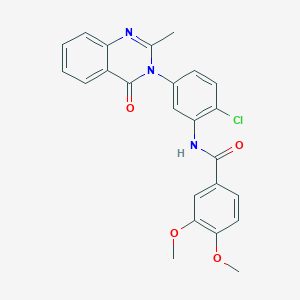

![9-(3,5-dimethylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2616201.png)

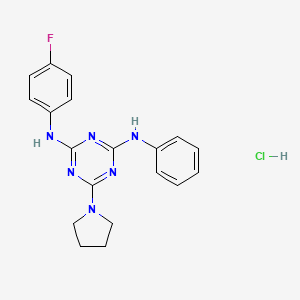

![5-((2-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2616204.png)

![2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride](/img/structure/B2616208.png)